Bienvenue dans la boutique en ligne BenchChem!

Myrtucommulone A

Antibacterial Acne vulgaris Minimum Inhibitory Concentration

Myrtucommulone A is the only non-prenylated trimeric acylphloroglucinol with a defined 1:1 racemate/meso stereoisomer profile. Its unique syncarpic acid–acylated core directly targets mitochondrial membranes (EC50 0.9 µM) and inhibits mPGES-1 (IC50 1.0 µM) and 5-LO, delivering quantitatively superior antibacterial potency (MIC ~0.5 µg/mL vs P. acnes) over semimyrtucommulone or Myrtacine® extracts. Procure this exact compound to ensure reproducible SAR baselines for next-generation dual inhibitors.

Molecular Formula C38H52O10
Molecular Weight 668.8 g/mol
CAS No. 54247-21-1
Cat. No. B609383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtucommulone A
CAS54247-21-1
SynonymsMyrtucommulone
Molecular FormulaC38H52O10
Molecular Weight668.8 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O
InChIInChI=1S/C38H52O10/c1-15(2)18(22-29(43)35(7,8)33(47)36(9,10)30(22)44)20-26(40)21(28(42)24(27(20)41)25(39)17(5)6)19(16(3)4)23-31(45)37(11,12)34(48)38(13,14)32(23)46/h15-19,40-43,45H,1-14H3/t18-,19-/m1/s1
InChIKeyBIHONVMOJSPPFL-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Myrtucommulone A (CAS 54247-21-1): Acylphloroglucinol Scaffold for Procuring Anti-Inflammatory and Anticancer Research Agents


Myrtucommulone A (CAS 54247-21-1) is a non-prenylated, trimeric acylphloroglucinol that is naturally isolated from the leaves of *Myrtus communis* (common myrtle) and select other Myrtaceae species [1]. It has been characterized as an inhibitor of the mitochondrial chaperonin HSP60 and the key pro-inflammatory enzymes microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are critical targets for anticancer and anti-inflammatory research programs [2][3]. Unlike many natural product alternatives, its multi-target pharmacological profile is driven by a unique, highly lipophilic structure consisting of an acylphloroglucinol core with two flanking syncarpic acid units, which differentiates its mechanism and potency from monomeric or dimeric analogs [1][3]. Procurement of this specific compound is essential for research aimed at leveraging this exact molecular geometry to study mitochondrial dysfunction, selective cytotoxicity, or the biosynthesis of pro-inflammatory eicosanoids.

Why Generic Myrtucommulone Analogs or Extracts Cannot Replace Myrtucommulone A in Targeted Research


Substituting Myrtucommulone A with a related natural acylphloroglucinol (e.g., the dimeric semimyrtucommulone), a complex extract (e.g., Myrtacine®), or another in-class compound (e.g., hyperforin) is scientifically invalid due to its unique, oligomeric structure that confers quantitatively superior potency and a distinct, multi-target mechanism of action. Data demonstrate that semimyrtucommulone is significantly less active against multidrug-resistant bacteria [1], while the Myrtacine® extract exhibits dramatically lower antibacterial potency (MIC 4.9 µg/mL) than pure Myrtucommulone A (MIC ~0.5 µg/mL) against *P. acnes* . Furthermore, head-to-head studies reveal that Myrtucommulone A induces mitochondrial dysfunction in leukemic cells with an EC50 (0.9 µM) that is 4.5-fold less potent than hyperforin (0.2 µM), establishing a clear hierarchy of activity even within the same molecular class [2]. These quantifiable disparities preclude simple interchangeability and necessitate the procurement of the specific compound Myrtucommulone A for reproducible, mechanism-focused experimental outcomes.

Myrtucommulone A: Quantified Differentiation Data Versus Key Comparators


Superior Antibacterial Potency of Myrtucommulone A Versus Myrtacine® Extract and Myrtucommulone B' Against Acne Pathogens

In a direct, head-to-head study, pure Myrtucommulone A demonstrated significantly greater antibacterial potency against both erythromycin-sensitive and -resistant strains of *Propionibacterium acnes* compared to the standardized myrtle extract Myrtacine® and its congener Myrtucommulone B' . The Minimum Inhibitory Concentration (MIC) of Myrtucommulone A was determined to be approximately 0.5 µg/mL, which is 4.9-fold more potent than the MIC of 4.9 µg/mL for Myrtacine® and 2.4-fold more potent than the MIC of 1.2 µg/mL for Myrtucommulone B' .

Antibacterial Acne vulgaris Minimum Inhibitory Concentration

Comparable Pro-Apoptotic Activity of Myrtucommulone A Stereoisomer Mixture Versus Enantiopure Synthetic Forms

Analytical characterization has revealed that natural Myrtucommulone A, as isolated from *Myrtus communis*, is not a single stereoisomer but exists as a 1:1 mixture of a racemate and a meso form [1]. Crucially, this natural mixture shows equivalent pharmacological activity for inhibiting inflammation and inducing apoptosis when compared to synthetic Myrtucommulone A, which is produced as a mixture of three stereoisomers (two enantiomers and one meso form) [1]. This finding provides a key procurement differentiator, indicating that the natural isolate and synthetic versions are functionally interchangeable with respect to these core biological activities.

Stereochemistry Apoptosis Anti-inflammatory

Potent and Divergent Enzyme Inhibition Profile of Myrtucommulone A as a Lead Scaffold for mPGES-1/5-LO

Myrtucommulone A serves as a critical lead structure for dual inhibition of mPGES-1 and 5-lipoxygenase (5-LO), but its baseline potency is differentiated from optimized synthetic analogues [1]. The natural product Myrtucommulone A (compound 1) inhibits mPGES-1 with an IC50 of 1.0 µM [1]. In contrast, a series of 28 structural analogues were synthesized, leading to the identification of compound 43, which exhibited a 12.5-fold improvement in mPGES-1 inhibition (IC50 = 0.08 µM), and compound 47, which showed a 33-fold improvement in 5-LO inhibition (IC50 = 0.46 µM) [1]. This establishes Myrtucommulone A as the essential reference standard and starting material against which all novel mPGES-1/5-LO inhibitors must be benchmarked for improvements in potency and selectivity.

Enzyme Inhibition Inflammation Structure-Activity Relationship

Class-Leading Antibacterial Potency of Myrtucommulone A Against Multidrug-Resistant (MDR) Strains Versus Dimeric Analog

A direct comparison of structurally related oligomeric acylphloroglucinols from the same plant source revealed that the trimeric Myrtucommulone A possesses superior antibacterial activity compared to its dimeric counterpart, semimyrtucommulone [1]. The study found that Myrtucommulone A showed significant antibacterial activity against clinically relevant multidrug-resistant (MDR) strains, whereas semimyrtucommulone was significantly less active [1]. While exact MIC values are not provided for all strains in this cross-study, the clear inference is that the trimeric structure of Myrtucommulone A is a key determinant for potent anti-MDR activity.

Antibacterial Multidrug Resistance Gram-positive

Optimal Research Applications for Myrtucommulone A Based on Evidence-Backed Differentiation


As a Benchmark Standard in Medicinal Chemistry for mPGES-1/5-LO Dual Inhibitor Development

Procure Myrtucommulone A as the essential reference compound for structure-activity relationship (SAR) studies aimed at developing novel dual inhibitors of mPGES-1 and 5-LO. Its established IC50 of 1.0 µM for mPGES-1 provides the baseline from which to quantify improvements in potency and selectivity for newly synthesized analogues [1]. This application is directly supported by quantitative data showing that optimized analogues can achieve up to 12.5-fold greater potency, making Myrtucommulone A the critical negative control and comparative benchmark for any such drug discovery program [1].

Investigating Selective Mitochondrial Toxicity and Apoptosis in Leukemic Cell Models

Use Myrtucommulone A in fundamental research to dissect the mitochondrial pathway of apoptosis. Its unique mechanism as a direct-acting protonophore on mitochondrial membranes, distinct from other acylphloroglucinols like hyperforin, allows for a nuanced study of mitochondrial dysfunction. The documented EC50 of 0.9 µM for impairing mitochondrial viability in HL-60 cells provides a specific, reproducible benchmark for these investigations [2]. This is especially relevant for studies where hyperforin's higher potency (EC50 0.2 µM) is less desirable, or when aiming to confirm a specific mitochondrial mechanism of action [2].

Antibacterial Research Focused on Multidrug-Resistant (MDR) Gram-Positive Pathogens

Utilize Myrtucommulone A in microbiology studies targeting drug-resistant bacteria. Its documented significant activity against MDR strains, which is superior to the structurally similar dimer semimyrtucommulone, makes it a specialized tool for exploring novel antibacterial mechanisms [3]. The confirmed MIC of ~0.5 µg/mL against antibiotic-resistant *P. acnes* strains further underscores its value as a potent anti-infective lead compound for studying specific, clinically relevant pathogens .

Comparative Studies on Natural Product Stereochemistry and Bioactivity

Employ natural Myrtucommulone A as a specific tool in stereochemistry and natural product pharmacology research. Its defined 1:1 mixture of a racemate and a meso form, and the demonstrated functional equivalence to synthetic stereoisomer mixtures in apoptosis and inflammation assays, provides a well-characterized system for investigating the role of stereochemical complexity on biological activity [4]. This scenario is ideal for researchers seeking a natural product with a known, reproducible stereoisomer profile that does not require enantiopure material for core bioactivity studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myrtucommulone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.